molecular formula C7H5BrCl2O B1410322 4-Bromo-2,3-dichlorobenzyl alcohol CAS No. 1807172-03-7

4-Bromo-2,3-dichlorobenzyl alcohol

Cat. No. B1410322
CAS RN: 1807172-03-7
M. Wt: 255.92 g/mol
InChI Key: SQVBTQKPMMBSQN-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dichlorobenzyl alcohol is a chemical compound . It is similar to 6-Bromo-2,3-dichlorobenzyl alcohol, which has a molecular weight of 255.93 . It is also related to 2,4-Dichlorobenzyl alcohol, which is a constituent of commercially available lozenges for acute sore throat caused by upper respiratory tract infections .


Synthesis Analysis

The synthesis of similar compounds, such as alcohols, often involves reactions with hydrogen halides, leading to the formation of alkyl halides . For instance, 2,3-Dichlorobenzyl alcohol can be used in the preparation of certain compounds .


Chemical Reactions Analysis

Alcohols, including benzylic alcohols, can undergo a variety of chemical reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The reactions of alcohols with hydrogen halides result in the formation of alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of alcohols are mainly due to the presence of the hydroxyl group . Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules .

Scientific Research Applications

Antiseptic Applications

Dichlorobenzyl alcohol, a related compound, is known for its mild antiseptic properties and is used in over-the-counter products for mouth and throat infections .

Virucidal Activity

In vitro studies have shown that dichlorobenzyl alcohol has virucidal activity against viruses associated with the common cold .

Mechanism of Action

Target of Action

4-Bromo-2,3-dichlorobenzyl alcohol is a derivative of dichlorobenzyl alcohol, which is a mild antiseptic . It is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections . The primary targets of this compound are the proteins present on the surface of these microorganisms .

Mode of Action

It is thought to be related to the denaturation of external proteins and rearrangement of the tertiary structure proteins . This compound may also exert a local anesthetic action due to a reduced sodium channel blockade .

Biochemical Pathways

The compound is likely to interact with the biochemical pathways involved in protein synthesis and function in the target microorganisms. By denaturing the proteins and disrupting their structure, the compound can inhibit the normal functioning of these pathways, leading to the death of the microorganisms .

Pharmacokinetics

Dichlorobenzyl alcohol, a related compound, is known to be released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .

Result of Action

The result of the action of 4-Bromo-2,3-dichlorobenzyl alcohol is the elimination of bacteria and viruses associated with mouth and throat infections. By disrupting the structure and function of proteins in these microorganisms, the compound can effectively kill them and alleviate the symptoms of the infection .

Safety and Hazards

Safety information for similar compounds suggests that personal protective equipment should be worn to avoid contact with the skin, eyes, and clothing . Ingestion and inhalation should be avoided . Dichlorobenzyl alcohol is considered harmful if swallowed and causes serious eye irritation .

Future Directions

Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered an active ingredient found in several over-the-counter products . Future research may focus on its potential uses in treating other conditions or in combination with other compounds.

Relevant Papers The papers retrieved provide valuable information about the properties and potential uses of 4-Bromo-2,3-dichlorobenzyl alcohol and similar compounds . They highlight the compound’s antiseptic properties, its potential uses in treating throat infections, and its role in various chemical reactions .

properties

IUPAC Name

(4-bromo-2,3-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVBTQKPMMBSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dichlorobenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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